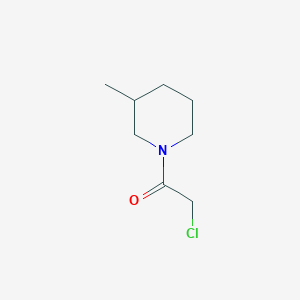

2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(3-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTARIAOLGBOKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398762 | |

| Record name | 2-Chloro-1-(3-methylpiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-19-5 | |

| Record name | 2-Chloro-1-(3-methyl-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3-methylpiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(3-methylpiperidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

Introduction

This compound is a disubstituted piperidine derivative belonging to the chloroacetamide class of compounds. Its structure, featuring a reactive chloroacetyl group attached to a methylated piperidine ring, makes it a valuable intermediate in synthetic organic chemistry and a scaffold of interest for drug discovery and development. The piperidine moiety is a ubiquitous structural feature in many natural products and pharmaceuticals, while the α-chloro amide group provides a reactive handle for further chemical modification.

This guide provides a comprehensive overview of the known and predicted . We will delve into its chemical identity, fundamental properties, and the established methodologies for determining critical parameters such as lipophilicity (LogP) and ionization constant (pKa). The causality behind these experimental choices is explained to provide researchers with not just data, but a framework for its application in a laboratory setting.

Chemical Identity and Structure

Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-1-(3-methylpiperidin-1-yl)ethanone | N/A |

| CAS Number | 4593-19-5 | [1][2][3] |

| Molecular Formula | C₈H₁₄ClNO | [1][2] |

| Molecular Weight | 175.66 g/mol | [1][2] |

| Canonical SMILES | CC1CCCN(C1)C(=O)CCl | |

| InChI | InChI=1S/C8H14ClNO/c1-7-4-2-3-5-9(7)8(11)6-10/h7H,2-6H2,1H3 | N/A |

| InChIKey | YZJBSKKWHCYFSP-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Summary of Properties

| Property | Value | Notes |

| Molecular Weight | 175.66 g/mol | Confirmed by multiple sources.[1][2] |

| Physical Form | Not specified | A related compound is a liquid[4]. |

| Hazard | Irritant | Indicated by chemical suppliers.[1] |

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug development, influencing membrane permeability and absorption. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), representing the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] A LogP of 1 indicates a 10:1 distribution in favor of the organic phase, suggesting hydrophobicity, while a LogP of -1 indicates a 1:10 ratio, suggesting hydrophilicity.[6]

The "shake-flask" method remains the gold standard for experimental LogP determination due to its direct and unambiguous measurement of the compound's partitioning behavior.[5]

Caption: Workflow for LogP determination via the shake-flask method.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's charge state at a given pH. This, in turn, affects its solubility, receptor binding, and membrane transport. For this compound, the tertiary amine within the piperidine ring is basic and can be protonated.

Potentiometric titration is a highly precise and common method for pKa determination.[7][8] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.[9] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[10]

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability

As a member of the chloroacetamide family, the compound's stability is of practical concern. Chloroacetamides can undergo hydrolysis, particularly under acidic or basic conditions.[11][12] Base-catalyzed hydrolysis typically proceeds via an Sₙ2 reaction, where the chloride is displaced by a hydroxide ion to form the corresponding hydroxy-substituted derivative.[12] Acid-catalyzed hydrolysis can be more complex, potentially leading to cleavage of the amide bond.[11][12] The rate and mechanism of these degradation pathways can be influenced by steric hindrance and the specific substituents on the molecule.[12] For handling and storage, it is advisable to keep the compound in a cool, well-ventilated area, away from strong acids and bases to ensure its stability.[13]

Synthesis Overview

While a specific synthesis protocol for this compound was not detailed in the search results, the synthesis of structurally related compounds provides a reliable template. The most common method involves the acylation of the parent piperidine with chloroacetyl chloride.[14][15] Typically, the reaction is performed in an anhydrous aprotic solvent like benzene, with a tertiary amine base such as triethylamine to act as a scavenger for the hydrochloric acid byproduct.[14][15]

Experimental Protocols

The following protocols are detailed methodologies for determining the key physicochemical parameters discussed above. They are designed to be self-validating through replication and adherence to established standards.

Protocol 1: Determination of LogP by Shake-Flask HPLC-UV Method

This protocol describes the determination of the n-octanol/water partition coefficient.

1. Materials and Reagents:

-

This compound

-

1-Octanol (analytical grade)

-

Deionized water or phosphate buffer (e.g., pH 7.4)[16]

-

HPLC system with UV detector

-

Centrifuge tubes (e.g., 15 mL glass)

-

Vortex mixer and mechanical shaker

-

Centrifuge

2. Preparation of Phases:

-

Combine 500 mL of 1-octanol and 500 mL of water/buffer in a separatory funnel.

-

Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours to ensure mutual saturation.[16]

-

Carefully separate the two phases and store them in sealed containers.

3. Experimental Procedure:

-

Accurately prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

In triplicate, add 5 mL of the saturated n-octanol phase and 5 mL of the compound's aqueous solution to separate centrifuge tubes.[17]

-

Seal the tubes and vortex vigorously for 5 minutes.[17]

-

Place the tubes on a mechanical shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[16]

-

Centrifuge the tubes at 3000 rpm for 10 minutes to achieve complete phase separation.[17]

-

Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase from each tube for analysis.

4. Quantification and Calculation:

-

Prepare a calibration curve for the compound using the HPLC-UV system.

-

Analyze the aliquots from both phases to determine the concentration of the compound in the n-octanol ([C]octanol) and aqueous ([C]water) layers.

-

Calculate the partition coefficient (P) as: P = [C]octanol / [C]water.

-

Calculate the final value as LogP = log₁₀(P).

-

Report the average LogP and standard deviation from the triplicate measurements.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant for the protonated piperidine nitrogen.

1. Materials and Reagents:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)[9]

-

Potassium Chloride (KCl) for maintaining ionic strength[9]

-

Standard pH buffers (pH 4.00, 7.00, 10.00)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Autotitrator or a burette

2. Preparation:

-

Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.[9]

-

Prepare a 20 mL solution of the test compound at a concentration of approximately 1 mM in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[9]

-

Purge the solution with nitrogen gas to remove dissolved CO₂.[9]

3. Titration Procedure:

-

Place the sample solution in a jacketed beaker on a magnetic stirrer to maintain a constant temperature.

-

Immerse the pH electrode in the solution.

-

Using 0.1 M HCl, adjust the initial pH of the solution to ~2.0 to ensure the piperidine nitrogen is fully protonated.[9]

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

Record the pH value and the total volume of NaOH added after each increment, allowing the pH reading to stabilize.

-

Continue the titration until the pH reaches ~12.0.[9]

-

Perform a blank titration using a solution containing only water and KCl to correct for the buffering capacity of water.

-

Repeat the entire procedure at least three times for statistical validity.[9]

4. Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the volume at which the derivative is maximum).

-

Determine the half-equivalence volume by dividing the equivalence point volume by two.

-

The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.[10][18]

-

Calculate the average pKa and standard deviation from the replicate titrations.

Conclusion

This compound is a reactive chemical intermediate whose utility is governed by its fundamental physicochemical properties. While exhaustive experimental data is limited, its identity is well-defined with a molecular weight of 175.66 g/mol and CAS number 4593-19-5.[1][2][3] Its structure suggests a basic character due to the piperidine nitrogen and moderate lipophilicity, both of which can be precisely quantified using the robust experimental protocols for pKa and LogP determination detailed herein. An understanding of its potential for hydrolysis, characteristic of the chloroacetamide class, is essential for its proper handling, storage, and application in synthetic endeavors. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively utilize this compound in their work.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound | 4593-19-5 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. innospk.com [innospk.com]

- 14. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone, with CAS number 4593-19-5, is a functionalized piperidine derivative that serves as a valuable building block in organic synthesis.[1] Its structure combines a 3-methylpiperidine moiety, a common scaffold in many biologically active compounds, with a reactive α-chloroacetamide group. This unique combination makes it a versatile intermediate for the introduction of the 3-methylpiperidine unit and subsequent chemical modifications, rendering it a compound of interest for medicinal chemists and drug development professionals.[2][3] This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on its utility in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.[1]

| Property | Value | Source |

| CAS Number | 4593-19-5 | [1] |

| Molecular Formula | C₈H₁₄ClNO | [1] |

| Molecular Weight | 175.66 g/mol | [1] |

| MDL Number | MFCD03147307 | [2] |

| Hazard | Irritant | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of 3-methylpiperidine with chloroacetyl chloride. This reaction is a standard procedure for the formation of α-chloroamides.[4]

General Synthetic Protocol

A robust and commonly employed method for the synthesis of analogous α-chloro-N-acylpiperidines involves the reaction of the parent piperidine with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine, to scavenge the hydrogen chloride byproduct.[4] The reaction is typically carried out in an anhydrous aprotic solvent like benzene, toluene, or dichloromethane to prevent hydrolysis of the acid chloride.

Experimental Protocol:

-

To a solution of 3-methylpiperidine (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents).

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude this compound can be achieved by column chromatography on silica gel or by crystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.[4]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show a complex set of signals corresponding to the protons of the 3-methylpiperidine ring and the chloroacetyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atom.

-

-CH₂-Cl: A singlet is expected for the two protons of the chloromethyl group, likely in the range of 4.0-4.5 ppm.

-

Piperidine Ring Protons: A series of multiplets would be observed for the protons on the piperidine ring, ranging from approximately 1.0 to 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) will be the most deshielded.

-

-CH₃: A doublet for the methyl group at the 3-position is expected, likely in the range of 0.8-1.2 ppm, coupled to the adjacent proton.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the eight unique carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165-170 |

| -CH₂-Cl | 40-45 |

| Piperidine C2 | ~45-50 |

| Piperidine C6 | ~45-50 |

| Piperidine C3 | ~30-35 |

| Piperidine C4 | ~25-30 |

| Piperidine C5 | ~20-25 |

| -CH₃ | ~15-20 |

Predicted Mass Spectrum Fragmentation

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 175 and a smaller M+2 peak at m/z = 177 due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of a chlorine atom, the chloromethyl group, or fragmentation of the piperidine ring.

-

[M-Cl]⁺: A peak corresponding to the loss of a chlorine atom (m/z = 140).

-

[M-CH₂Cl]⁺: A peak corresponding to the loss of the chloromethyl radical (m/z = 126).

-

[C₅H₁₀N]⁺: A fragment corresponding to the 3-methylpiperidine cation (m/z = 84).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group, typically observed in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹ and a C-Cl stretch in the fingerprint region (600-800 cm⁻¹).

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Nucleophilic Substitution Reactions

The α-chloroamide functionality is susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity provides a straightforward method for the synthesis of a diverse array of derivatives.

Caption: General reactivity of the title compound with various nucleophiles.

This reactivity makes this compound a key intermediate for the synthesis of more complex molecules. For instance, reaction with a primary or secondary amine would yield a diamine derivative, while reaction with a thiol would lead to the formation of a thioether. These subsequent products could then be further elaborated in multi-step syntheses.

Potential Applications in Drug Discovery

The 3-methylpiperidine scaffold is present in a number of approved drugs and clinical candidates, highlighting its importance as a privileged structure in medicinal chemistry. Therefore, this compound represents a readily available starting material for the synthesis of novel drug-like molecules containing this motif. Its ability to undergo facile nucleophilic substitution allows for the rapid generation of libraries of compounds for screening against various biological targets.

Safety and Handling

This compound is classified as an irritant.[2] As with all α-chloroamides, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.[5]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and predictable reactivity make it an attractive building block for the introduction of the 3-methylpiperidine scaffold and subsequent functionalization. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from analogous structures. Researchers utilizing this compound should adhere to strict safety protocols due to its irritant nature.

References

- 1. file.ambeed.com [file.ambeed.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of N-Acylated Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties. The introduction of an N-acyl group, particularly a reactive chloroacetyl moiety as in 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone, furnishes a versatile chemical handle for further functionalization. This makes the title compound a potentially valuable building block in the synthesis of more complex molecules with diverse biological activities. Understanding its three-dimensional structure and reactivity is paramount for its effective utilization in drug design and development.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a central piperidine ring, substituted with a methyl group at the 3-position and a chloroacetyl group at the nitrogen atom.

Key Structural Features:

-

Piperidine Ring Conformation: Based on extensive studies of substituted piperidines, the six-membered ring is expected to adopt a chair conformation to minimize steric strain.[1] The presence of the methyl group at the 3-position will influence the preferred chair isomer.

-

Stereochemistry: The methyl group at the C3 position introduces a chiral center, meaning this compound can exist as two enantiomers: (R)-2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone and (S)-2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. The stereochemistry will significantly impact its biological activity and interactions with chiral targets.

-

Amide Bond Planarity: The amide bond formed between the piperidine nitrogen and the carbonyl carbon of the chloroacetyl group is expected to be planar due to resonance, restricting rotation around the C-N bond.

-

Equatorial vs. Axial Substitution: In the most stable chair conformation, the methyl group at the 3-position is likely to reside in the equatorial position to minimize 1,3-diaxial interactions.

Below is a diagram illustrating the logical relationship of the structural features.

Caption: Key structural elements and their relationships.

Physicochemical Properties

Based on its molecular structure, the following physicochemical properties can be anticipated for this compound.

| Property | Anticipated Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₄ClNO | Based on atomic composition.[2][3][4] |

| Molecular Weight | 175.66 g/mol | Calculated from the molecular formula.[2][3][4] |

| Appearance | Colorless to pale yellow oil or low melting solid | Typical for small organic molecules of this class. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The molecule has both polar (amide, chloro) and non-polar (alkyl) regions. |

| Boiling Point | Elevated due to the polar amide group and molecular weight. | Amide groups contribute to intermolecular dipole-dipole interactions. |

| Reactivity | The chloroacetyl group is a good electrophile, susceptible to nucleophilic substitution. | The chlorine atom is a good leaving group, activated by the adjacent carbonyl. |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be reliably achieved through the acylation of 3-methylpiperidine with chloroacetyl chloride. This method is well-established for the preparation of similar N-acylated piperidines.[1]

Synthetic Workflow

The following diagram outlines the key steps in the synthesis and purification process.

References

The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities in Drug Discovery

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its remarkable prevalence in a multitude of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged scaffold."[1][2] This privileged status arises from its conformational flexibility and the capacity to engage in a wide array of molecular interactions, rendering it an exceptionally versatile building block in the rational design of novel therapeutics.[1] This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the significant and diverse biological activities exhibited by piperidine derivatives. We will delve into their anticancer, antiviral, neuroprotective, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they modulate. Our objective is to furnish a practical and insightful resource to catalyze the ongoing discovery and development of next-generation piperidine-based therapeutic agents.

The Piperidine Motif: A Privileged Structure in Medicinal Chemistry

The piperidine scaffold is one of the most ubiquitous heterocyclic systems found in pharmaceuticals.[3][4] Its fundamental structure, consisting of a saturated six-membered ring containing one nitrogen atom, provides an ideal framework for the development of drugs with a wide range of therapeutic applications.[5][6] The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[7][8] Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enabling ionic interactions with negatively charged residues within the binding pockets of enzymes and receptors.[9] These inherent properties have led to the incorporation of the piperidine moiety into drugs targeting the central nervous system, as well as those with anti-cancer, anti-aggregant, anticoagulant, and antihistamine activities.[2][6]

Anticancer Activity of Piperidine Derivatives: A Multi-pronged Approach

Piperidine derivatives have emerged as a significant class of anticancer agents, exhibiting their therapeutic effects through a variety of mechanisms, including the induction of apoptosis, modulation of critical signaling pathways, and direct interaction with DNA.[1][10]

Modulation of Key Signaling Pathways

Several crucial signaling pathways essential for cancer cell proliferation and survival are effectively targeted by piperidine derivatives.[10][11]

-

PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10] Certain piperidine derivatives, such as 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in breast cancer cells.[10] The inhibitory action of DTPEP on the PI3K/Akt pathway is a prime example of how piperidine scaffolds can be functionalized to target specific oncogenic signaling cascades.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer progression.[10] Piperine, a well-known natural piperidine alkaloid, has been reported to suppress the activation of NF-κB, thereby inhibiting the expression of downstream genes involved in cell proliferation and survival.[10][11]

-

STAT-3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT-3) is another key player in cancer development, promoting cell proliferation, and inhibiting apoptosis.[11] Both piperine and other synthetic piperidine derivatives have been shown to modulate the STAT-3 signaling pathway, contributing to their anticancer effects.[11]

Caption: PI3K/Akt signaling pathway and the inhibitory action of DTPEP.

Induction of Apoptosis

A primary mechanism by which piperidine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[10] This is often achieved through the activation of the intrinsic mitochondrial pathway.[10][12]

-

Caspase Activation: Compounds like piperine can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9.[10] These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.[10]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis.[10] Piperidine derivatives have been shown to upregulate Bax and downregulate Bcl-2, shifting the balance towards apoptosis.[10]

Caption: Apoptotic pathway induced by piperidine derivatives.

DNA Interaction

Some piperidine derivatives have demonstrated the ability to interact directly with DNA, disrupting its replication and transcription, ultimately leading to cell death.[13][14] Spectroscopic and molecular modeling studies have suggested that these compounds can intercalate into the DNA double helix.[13]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various piperidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |

| PC-3 | Prostate | <25 (GI50, µg/mL) |

Antiviral Activity of Piperidine Derivatives

The versatile piperidine scaffold has also been successfully incorporated into potent antiviral agents.[5][15][16] These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.

Inhibition of Viral Replication

A number of piperidine derivatives have been identified as inhibitors of viral replication. For instance, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have shown potent anti-HIV activity.[16] One compound, FZJ13, displayed anti-HIV-1 activity comparable to the established drug 3TC.[16] Another compound from the same series, FZJ05, exhibited significant potency against the influenza A/H1N1 virus.[16] Time-of-addition experiments with other piperidine-based influenza inhibitors suggest they interfere with the early to middle stages of viral replication.[17]

Quantitative Antiviral Activity Data

The antiviral efficacy of piperidine derivatives is quantified by their half-maximal effective concentration (EC50).

| Derivative | Virus | Cell Line | EC50 (µM) |

| FZJ13 | HIV-1 | MT-4 | Not specified, but comparable to 3TC |

| FZJ05 | Influenza A/H1N1 | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine |

| Compound 11e | Influenza A virus | Multiple | As low as 0.05 |

Neuroprotective Effects of Piperidine Derivatives

Piperidine derivatives have shown considerable promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19][20] Their mechanisms of action often involve the modulation of key enzymes and signaling pathways in the central nervous system.[21]

Inhibition of Key Enzymes

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down. Donepezil, a well-known piperidine derivative, is a potent inhibitor of AChE.[19][22] Researchers have also developed indolylpiperidine analogs of Donepezil that can inhibit both AChE and BuChE.[22]

-

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in various cellular processes.[18] Overexpression of certain PDEs, such as PDE8, has been implicated in neurodegenerative processes.[18] CSIC has synthesized a series of piperidine derivatives that can inhibit PDE8, offering a potential therapeutic avenue for Alzheimer's and Parkinson's diseases.[18] These compounds have the added advantage of being able to cross the blood-brain barrier.[18]

Modulation of γ-Secretase

The formation of β-amyloid plaques, a hallmark of Alzheimer's disease, is a result of the cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[23] Inhibition of γ-secretase is a promising strategy to prevent the formation of the Aβ42 protein, the main component of these plaques.[23] Bridged piperidine derivatives have been developed as selective inhibitors of γ-secretase for the potential treatment of Alzheimer's disease.[23]

Antibacterial and Antifungal Activities

Piperidine derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[24][25][26][27][28][29][30]

Mechanism of Action

The antimicrobial mechanism of piperidine derivatives can involve the disruption of the integrity of the cell wall and membrane of pathogens.[24] This leads to cytoplasmic leakage and ultimately cell death.[24] Some derivatives may also act as inhibitors of key enzymes like succinate dehydrogenase.[24]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of piperidine derivatives is often expressed as the half-effective concentration (EC50) or the minimal inhibitory concentration (MIC).

| Derivative | Pathogen | Activity (EC50 / MIC in µg/mL) |

| Compound Z30 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.7 (EC50) |

| Compound Z26 | Xanthomonas axonopodis pv. citri (Xac) | 3.9 (EC50) |

| Rhizoctonia solani (Rs) | 8.3 (EC50) | |

| Compound 6 | Bacillus subtilis | 0.75 (MIC) |

| Various other bacteria | 1.5 (MIC) |

Experimental Protocols

The evaluation of the biological activity of piperidine derivatives relies on a variety of well-established in vitro assays.

General Experimental Workflow

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Cell Viability and Cytotoxicity Assays (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[1]

DNA Interaction Assays

Principle: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to study the interaction of piperidine derivatives with DNA. Changes in the spectral properties of the DNA or the compound upon binding can indicate the mode of interaction (e.g., intercalation, groove binding).

Protocol (Fluorescence Spectroscopy):

-

Prepare Solutions: Prepare solutions of calf thymus DNA (ctDNA) and the piperidine derivative in a suitable buffer (e.g., Tris-HCl).

-

Titration: Titrate a fixed concentration of the piperidine derivative with increasing concentrations of ctDNA.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of the piperidine derivative after each addition of ctDNA.

-

Data Analysis: Analyze the changes in fluorescence intensity to determine the binding constant (Kb) and the nature of the interaction.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of piperidine-based drugs.[7][8][9][31]

-

Substituents on the Piperidine Ring: The nature, position, and stereochemistry of substituents on the piperidine ring significantly influence biological activity.[7][8][31] For example, in a series of N-aryl-piperidine derivatives targeting the histamine H3 receptor, the agonistic activity was greatly influenced by the substituents on the aromatic ring.[7]

-

N-Substitution: The substituent on the nitrogen atom of the piperidine ring is a key determinant of activity. For instance, in 1-benzylpiperidine derivatives, substitutions on the phenyl ring of the benzyl group can dramatically alter biological activity.[8]

-

Conformational Restriction: Appropriate conformational restriction, such as that provided by the piperidine spacer moiety, can favor specific binding to a target receptor.[7]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile platform in modern drug discovery. Its presence in a wide array of clinically successful drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The diverse biological activities of piperidine derivatives, ranging from anticancer and antiviral to neuroprotective and antimicrobial, underscore the immense potential of this heterocyclic motif. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine libraries. Furthermore, a deeper understanding of the structure-activity relationships and the elucidation of precise mechanisms of action will be instrumental in the design of next-generation piperidine-based therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this privileged scaffold holds great promise for addressing a wide range of unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cris.bgu.ac.il [cris.bgu.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]

- 19. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, antibacterial and antifungal activity of myricetin derivatives containing piperidine and amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. academicjournals.org [academicjournals.org]

- 28. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 29. researchgate.net [researchgate.net]

- 30. biointerfaceresearch.com [biointerfaceresearch.com]

- 31. benchchem.com [benchchem.com]

Spectroscopic Data for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone (CAS No. 4593-19-5) is a substituted piperidine derivative.[1][2][3][4] The piperidine scaffold is a significant motif in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The chloro-ethanone moiety introduces a reactive electrophilic site, making this compound a potentially valuable intermediate for further chemical synthesis and drug discovery. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the characterization of its subsequent reaction products.

Molecular Structure and Key Features

The molecular formula of the compound is C₈H₁₄ClNO, and its molecular weight is 175.66 g/mol .[1][2] The structure consists of a 3-methylpiperidine ring N-acylated with a chloroacetyl group. The presence of a chiral center at the 3-position of the piperidine ring and the restricted rotation around the amide C-N bond due to resonance can lead to magnetic non-equivalence of protons and carbons, potentially resulting in more complex NMR spectra than might be initially anticipated.

Figure 1: Molecular Structure of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ | 0.9 - 1.1 | Doublet (d) | 3H |

| Piperidine CH₂ | 1.2 - 1.9 | Multiplets (m) | 6H |

| Piperidine CH | 2.0 - 2.4 | Multiplet (m) | 1H |

| Piperidine N-CH₂ | 3.3 - 3.7 | Multiplets (m) | 2H |

| COCH₂Cl | 4.1 - 4.3 | Singlet (s) | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Methyl Group (CH₃): The methyl protons at the 3-position are expected to appear as a doublet in the upfield region (δ 0.9 - 1.1 ppm) due to coupling with the adjacent methine proton.

-

Piperidine Ring Protons (CH₂, CH): The methylene and methine protons of the piperidine ring will likely produce a complex series of overlapping multiplets in the region of δ 1.2 - 2.4 ppm. The diastereotopic nature of the methylene protons adjacent to the chiral center can lead to further complexity.

-

N-CH₂ Protons: The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) are deshielded by the electron-withdrawing effect of the nitrogen and the amide carbonyl group. They are expected to resonate as multiplets in the δ 3.3 - 3.7 ppm range. Due to the restricted rotation around the amide bond, these two protons can be non-equivalent, leading to distinct signals.

-

Chloromethyl Protons (COCH₂Cl): The methylene protons of the chloroacetyl group are significantly deshielded by both the adjacent carbonyl group and the chlorine atom. They are expected to appear as a sharp singlet in the downfield region (δ 4.1 - 4.3 ppm).

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 15 - 25 |

| Piperidine C3 | 30 - 40 |

| Piperidine C4, C5 | 25 - 35 |

| Piperidine C2, C6 | 45 - 55 |

| COCH₂Cl | 40 - 50 |

| C=O | 165 - 175 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Methyl Carbon (CH₃): The methyl carbon is expected to be the most upfield signal, appearing around δ 15 - 25 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the δ 25 - 55 ppm range. The carbons closer to the nitrogen atom (C2 and C6) will be more downfield due to its electron-withdrawing effect.

-

Chloromethyl Carbon (COCH₂Cl): The carbon of the chloromethyl group will be shifted downfield to δ 40 - 50 ppm due to the influence of the chlorine atom and the carbonyl group.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will be the most downfield signal, expected in the range of δ 165 - 175 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O (Amide) | 1630 - 1680 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Interpretation of the Predicted IR Spectrum

-

C-H Stretching: The absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups of the piperidine ring and the chloroacetyl moiety.

-

C=O Stretching: A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is a definitive indicator of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.

-

C-N Stretching: The stretching vibration of the C-N bond in the amide and piperidine ring is expected to appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

C-Cl Stretching: The presence of the chlorine atom will give rise to a medium to strong absorption in the lower wavenumber region (600-800 cm⁻¹).

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, a small amount can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet).

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 175/177 | Molecular Ion [M]⁺ and [M+2]⁺ |

| 140 | [M - Cl]⁺ |

| 98 | [M - COCH₂Cl]⁺ (Piperidine ring fragment) |

| 77 | [COCH₂Cl]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 175. Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 177 with approximately one-third the intensity of the [M]⁺ peak should be observed, which is a characteristic signature for a monochlorinated compound.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical to give a fragment at m/z 140.

-

Cleavage of the amide bond to yield the 3-methylpiperidine cation at m/z 98.

-

Formation of the chloroacetyl cation at m/z 77.

-

Figure 2: Predicted Fragmentation Pathway of this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, or coupled with a gas or liquid chromatograph).

-

Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is likely to induce more fragmentation, while ESI may favor the observation of the molecular ion.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic signatures, researchers and drug development professionals can confidently identify this compound, assess its purity, and characterize its role in subsequent chemical transformations. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

Abstract This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone (CAS No: 4593-19-5). As a key synthetic intermediate and building block in pharmaceutical and chemical research, rigorous confirmation of its identity, structure, and purity is paramount.[1][2] This application note outlines an integrated analytical workflow employing spectroscopic and chromatographic techniques. We provide not only step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), but also delve into the scientific rationale behind the selection of each method and its specific parameters. This guide is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable characterization of this and similar molecules.

Introduction: The Need for an Orthogonal Analytical Strategy

This compound is an α-chloro amide derivative of 3-methylpiperidine. Its structure, featuring a reactive chloroacetyl group, makes it a valuable precursor for introducing the N-(3-methylpiperidinyl)ethanone moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.[3] The molecular formula is C₈H₁₄ClNO, and it has a molecular weight of 175.66 g/mol .[4][5]

The successful use of this reagent in subsequent synthetic steps is critically dependent on its structural integrity and purity. The presence of impurities, such as unreacted starting materials (3-methylpiperidine, chloroacetyl chloride), regioisomers, or degradation products, can lead to undesirable side reactions, low yields, and complex purification challenges downstream.

Therefore, a multi-technique, or orthogonal, analytical approach is essential. No single technique can provide a complete picture of the compound's characteristics. This guide employs a logical workflow:

-

Initial Identification & Functional Group Analysis (IR & MS): Rapidly confirm the presence of key functional groups and the correct molecular weight.

-

Unambiguous Structure Elucidation (NMR): Determine the precise atomic connectivity and stereochemistry.

-

Quantitative Purity Assessment (HPLC): Accurately measure the purity and quantify any impurities.

This integrated strategy ensures a self-validating system where the results from each technique corroborate the others, providing the highest level of confidence in the material's quality.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Characterization: From Functional Groups to Atomic Connectivity

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the molecule's structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, we expect to see the molecular ion peak [M]⁺. A crucial diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit two molecular ion peaks separated by 2 m/z units, [M]⁺ and [M+2]⁺, with an approximate intensity ratio of 3:1. This pattern is a powerful confirmation of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) can further provide the elemental composition by measuring the mass-to-charge ratio to several decimal places.

Expected fragmentation patterns under Electron Ionization (EI) include α-cleavage at the carbonyl group, which is characteristic of ketones and amides, leading to the formation of the 3-methyl-piperidin-1-ylcarbonyl cation or the loss of the chloroacetyl moiety.[6]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Instrumentation: A standard capillary GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

GC Conditions:

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

-

Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 300°C at 15°C/min, hold for 5 minutes.[6]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[6]

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-450.

-

Nuclear Magnetic Resonance (NMR) for Unambiguous Structure Elucidation

Expertise & Rationale: NMR spectroscopy is unparalleled for determining the precise arrangement of atoms in a molecule. ¹H NMR will confirm the number of different proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR will identify the number of unique carbon environments.

For this compound, key expected signals in the ¹H NMR spectrum include a singlet for the -C(=O)CH₂Cl protons (typically around 4.2-4.4 ppm based on similar chloroacetamides) and a doublet for the methyl group on the piperidine ring.[7] The piperidine ring protons will appear as a complex series of multiplets. Due to the amide bond, rotation around the N-C(=O) bond may be restricted, potentially leading to broadened signals or even distinct sets of signals for the piperidine ring protons at room temperature. Conformational analysis, based on coupling constants of the piperidine ring protons, can provide insight into the ring's chair conformation.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

| Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~4.3 (s, 2H) | -CH₂Cl |

| ~0.9 (d, 3H) | -CH₃ |

| 1.0-1.9 (m) | Piperidine -CH₂- |

| 2.5-4.6 (m) | Piperidine -CH- & -CH₂-N |

Note: The exact chemical shifts for the piperidine protons are complex and may show broadening due to restricted rotation and conformational exchange.

Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Rationale: IR spectroscopy provides a rapid and straightforward method to confirm the presence of key functional groups. The two most important absorptions for this molecule are the tertiary amide carbonyl (C=O) stretch and the C-Cl stretch. The amide C=O stretch is typically a very strong and sharp band found around 1650-1680 cm⁻¹. The C-Cl stretch is found in the fingerprint region, typically between 785-540 cm⁻¹.[8] The absence of N-H stretches (around 3300 cm⁻¹) confirms the tertiary nature of the amide.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Processing: Perform a background scan before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.

Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is essential for determining purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC with UV detection is the gold standard for purity analysis of organic compounds like this. A C18 column is chosen for its versatility in retaining moderately polar compounds. The amide chromophore allows for sensitive detection via UV spectrophotometry, typically around 210 nm. A gradient elution is employed to ensure that any impurities with significantly different polarities are effectively separated from the main peak and eluted from the column in a reasonable time. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Protocol: Reversed-Phase HPLC for Purity Analysis

-

Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in Acetonitrile.

-

Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: 210 nm.

-

Gradient Program:

-

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 20.0 | 95 |

| 25.0 | 95 |

| 25.1 | 20 |

| 30.0 | 20 |

Integrated Analytical Workflow

The described methods should be employed in a logical sequence to build a complete profile of the compound. The following workflow illustrates this integrated approach, ensuring that each analytical step informs and validates the next.

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. The workflow described in this application note, combining mass spectrometry, NMR spectroscopy, IR spectroscopy, and HPLC, provides a robust framework for researchers to confidently verify the identity, elucidate the structure, and quantify the purity of this important chemical intermediate. Adherence to these protocols ensures high-quality material for subsequent research and development, minimizing the risk of downstream complications arising from impurities or structural misidentification.

References

- 1. archivepp.com [archivepp.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.info [ijpsr.info]

The Versatile Role of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of contemporary organic synthesis, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone emerges as a highly versatile and reactive intermediate. Its unique combination of a reactive α-chloro ketone moiety and a substituted piperidine ring makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, particularly those with significant pharmacological potential. The piperidine scaffold is a common feature in many natural products and pharmaceutical agents, imparting favorable pharmacokinetic properties.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and multifaceted applications of this key intermediate, complete with detailed experimental protocols and mechanistic insights.

Core Attributes of this compound

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine. This inherent reactivity allows for facile nucleophilic substitution reactions, making it an excellent alkylating agent for a wide range of nucleophiles.

| Property | Value | Source |

| CAS Number | 4593-19-5 | [3][4][5][6] |

| Molecular Formula | C₈H₁₄ClNO | [3][4][5][6] |

| Molecular Weight | 175.66 g/mol | [3][4][5][6] |

| Appearance | Typically a solid or oil | - |

| Key Reactive Site | α-carbon to the carbonyl | - |

Synthetic Protocol: Preparation of this compound

The synthesis of the title compound is readily achieved through the acylation of 3-methylpiperidine with chloroacetyl chloride. This reaction proceeds efficiently in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Methylpiperidine

-

Chloroacetyl chloride

-

Triethylamine

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of 3-methylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 eq.) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by crystallization to yield this compound.

Note: This protocol is adapted from general procedures for the synthesis of similar N-acylpiperidines.[1][2] Optimization of reaction times and purification methods may be necessary.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A cornerstone application of this compound is in the renowned Hantzsch thiazole synthesis. This powerful reaction allows for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in a wide array of bioactive molecules.[1][4][7] The reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea, to furnish a 2-aminothiazole derivative.

Reaction Mechanism

The Hantzsch synthesis is believed to proceed via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ketone, displacing the chloride. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Diagram of Hantzsch Thiazole Synthesis

Caption: Key steps in the Hantzsch synthesis of a 2-aminothiazole derivative.

Protocol for the Synthesis of 2-Amino-4-[(3-methylpiperidin-1-yl)carbonyl]thiazole

Materials:

-

This compound

-

Thiourea

-

Absolute ethanol

-

Deionized water

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Add thiourea (1.1 eq.) to the solution and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water, which should induce the precipitation of the product.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the desired 2-aminothiazole derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expanding the Synthetic Horizon: Nucleophilic Substitution Reactions

The utility of this compound extends beyond the Hantzsch synthesis. Its electrophilic nature makes it a valuable partner in a variety of nucleophilic substitution reactions, enabling the introduction of the 3-methylpiperidine-1-yl-ethanone moiety into diverse molecular frameworks.

Reaction with Amines: Synthesis of α-Amino Ketones

Reaction with primary or secondary amines yields α-amino ketones, which are important precursors for a range of nitrogen-containing heterocycles and biologically active molecules. These reactions are typically carried out in the presence of a base to scavenge the liberated HCl.

Potential Applications in the Synthesis of Bioactive Molecules

The α-chloro ketone functionality is a key synthon in the preparation of various pharmaceutical agents. For instance, similar chloroacetamide derivatives are utilized in the synthesis of anticonvulsant and anti-inflammatory agents.[8][9][10][11] The resulting N-acylpiperidine derivatives can be explored for a wide range of biological activities.

| Nucleophile | Product Class | Potential Therapeutic Area |

| Primary/Secondary Amines | α-Amino Ketones | Anticonvulsants, Antivirals |

| Thiols | α-Thio Ketones | Enzyme Inhibitors |

| Azides | α-Azido Ketones | Precursors for triazoles |

| Carboxylates | α-Acyloxy Ketones | Prodrugs |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As an α-chloro ketone, it is a lachrymator and should be handled in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound stands as a valuable and versatile building block in the arsenal of the modern organic chemist. Its straightforward synthesis and inherent reactivity provide a gateway to a rich variety of heterocyclic structures, most notably the medicinally relevant 2-aminothiazoles via the Hantzsch synthesis. The protocols and application notes provided herein are intended to empower researchers to harness the full synthetic potential of this important intermediate in their pursuit of novel and impactful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. scbt.com [scbt.com]

- 6. This compound | 4593-19-5 [chemicalbook.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Application Note & Protocol: N-Acetylation of Primary and Secondary Amines Using 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone

Abstract